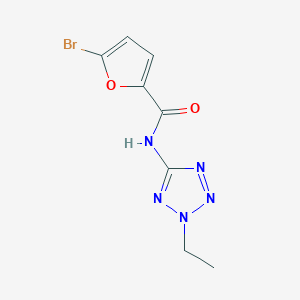
5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide, also known as BTF, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide has been studied for its potential use as a fluorescent probe for detecting metal ions such as copper and zinc. It has also been investigated for its antimicrobial properties against various bacterial strains. In addition, 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide has been explored for its ability to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide is not fully understood, but it is believed to involve the binding of the compound to specific targets such as metal ions or enzymes, leading to changes in their activity or function. 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide may also interact with cellular membranes and affect their properties.
Biochemical and Physiological Effects:
5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide has been shown to have various biochemical and physiological effects, depending on the target it interacts with. For example, 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide has also been shown to have antimicrobial properties, which may be useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide is its fluorescent properties, which make it useful as a probe for detecting metal ions. 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide is also relatively easy to synthesize and purify. However, one limitation of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide is its potential toxicity, which may affect its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide. One area of interest is the development of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide-based sensors for detecting metal ions in biological samples. Another direction is the investigation of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide as a potential therapeutic agent for the treatment of bacterial infections or other diseases. Further studies are also needed to fully understand the mechanism of action of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide and its effects on various cellular processes.
In conclusion, 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide may lead to new discoveries and applications in the future.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide involves the reaction of 5-bromo-2-furoic acid with 2-ethyl-2H-tetrazole-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through recrystallization to obtain pure 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide.
Propriétés
Formule moléculaire |
C8H8BrN5O2 |
|---|---|
Poids moléculaire |
286.09 g/mol |
Nom IUPAC |
5-bromo-N-(2-ethyltetrazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C8H8BrN5O2/c1-2-14-12-8(11-13-14)10-7(15)5-3-4-6(9)16-5/h3-4H,2H2,1H3,(H,10,12,15) |
Clé InChI |
MOULPPMPQMKHSX-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(O2)Br |
SMILES canonique |
CCN1N=C(N=N1)NC(=O)C2=CC=C(O2)Br |
Solubilité |
24.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide](/img/structure/B244453.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-methylbenzamide](/img/structure/B244454.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B244455.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide](/img/structure/B244456.png)
![5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244457.png)
![N-{3-[(2-chloro-5-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244461.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244463.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methylbenzamide](/img/structure/B244468.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244469.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B244473.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B244474.png)
![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B244475.png)
![2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244476.png)
![3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B244477.png)